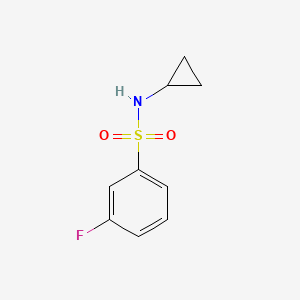
2-(4-Tert-butylphenyl)-4-(1H-pyrrol-1-YL)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Tert-butylphenyl)-4-(1H-pyrrol-1-YL)quinoline is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butylphenyl)-4-(1H-pyrrol-1-YL)quinoline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Pyrrole Group: The pyrrole group can be introduced via a Vilsmeier-Haack reaction, where the quinoline derivative reacts with a Vilsmeier reagent (formed from DMF and POCl3) to form an intermediate, which then undergoes cyclization with an appropriate amine to form the pyrrole ring.
Attachment of the Tert-butylphenyl Group: The tert-butylphenyl group can be attached through a Friedel-Crafts alkylation reaction, where the quinoline-pyrrole intermediate reacts with tert-butylbenzene in the presence of a Lewis acid catalyst like AlCl3.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
2-(4-Tert-butylphenyl)-4-(1H-pyrrol-1-YL)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline or pyrrole rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline and pyrrole derivatives.
科学研究应用
2-(4-Tert-butylphenyl)-4-(1H-pyrrol-1-YL)quinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 2-(4-Tert-butylphenyl)-4-(1H-pyrrol-1-YL)quinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of its targets and influencing cellular pathways.
相似化合物的比较
Similar Compounds
2-Phenylquinoline: Lacks the tert-butyl and pyrrole groups, resulting in different chemical and biological properties.
4-(1H-Pyrrol-1-YL)quinoline: Similar structure but without the tert-butylphenyl group, affecting its reactivity and applications.
2-(4-Tert-butylphenyl)quinoline:
Uniqueness
2-(4-Tert-butylphenyl)-4-(1H-pyrrol-1-YL)quinoline is unique due to the presence of both the tert-butylphenyl and pyrrole groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various scientific applications.
属性
CAS 编号 |
853310-89-1 |
|---|---|
分子式 |
C23H22N2 |
分子量 |
326.4 g/mol |
IUPAC 名称 |
2-(4-tert-butylphenyl)-4-pyrrol-1-ylquinoline |
InChI |
InChI=1S/C23H22N2/c1-23(2,3)18-12-10-17(11-13-18)21-16-22(25-14-6-7-15-25)19-8-4-5-9-20(19)24-21/h4-16H,1-3H3 |
InChI 键 |
HVBHVQFYNAMMKM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)N4C=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[[4-[(4-Carboxy-3-hydroxyphenyl)iminomethyl]phenyl]methylideneamino]-2-hydroxybenzoic acid](/img/structure/B11941158.png)
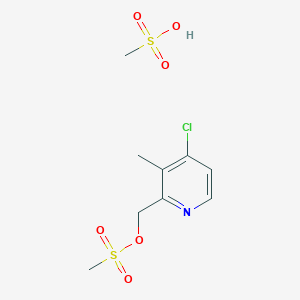
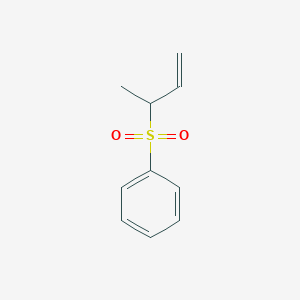
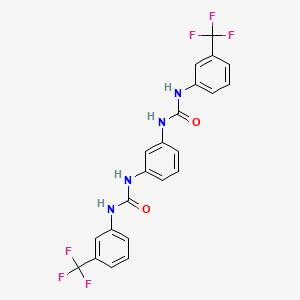

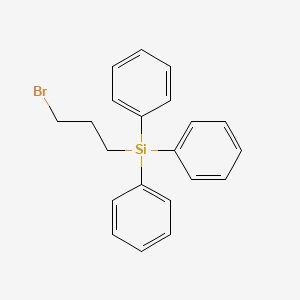
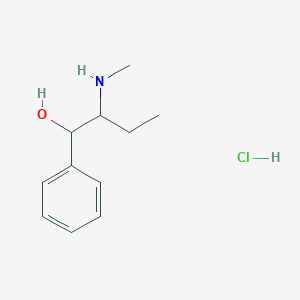
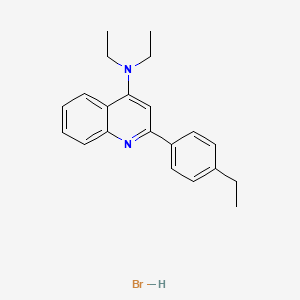



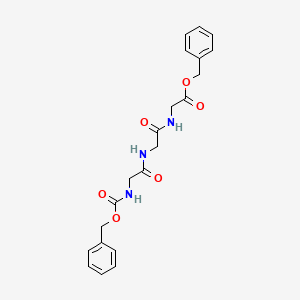
![N-[(3-nitrophenyl)methylideneamino]aniline](/img/structure/B11941232.png)
